molecular formula C6H4Br2OS B6236521 3,5-dibromo-4-methylthiophene-2-carbaldehyde CAS No. 2758005-38-6

3,5-dibromo-4-methylthiophene-2-carbaldehyde

Cat. No.: B6236521
CAS No.: 2758005-38-6
M. Wt: 284
InChI Key:
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Description

3,5-dibromo-4-methylthiophene-2-carbaldehyde is a chemical compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two bromine atoms at positions 3 and 5, a methyl group at position 4, and an aldehyde group at position 2 on the thiophene ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dibromo-4-methylthiophene-2-carbaldehyde typically involves the bromination of 4-methylthiophene-2-carbaldehyde. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, at low temperatures to control the reaction rate and avoid over-bromination . The reaction proceeds as follows:

  • Dissolve 4-methylthiophene-2-carbaldehyde in acetic acid.
  • Slowly add bromine to the solution while maintaining the temperature at around 0°C.
  • Stir the reaction mixture for several hours to ensure complete bromination.
  • Quench the reaction by adding water and extract the product using an organic solvent like ether.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

3,5-dibromo-4-methylthiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,5-dibromo-4-methylthiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dibromo-4-methylthiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atoms and aldehyde group play crucial roles in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dibromo-4-methylthiophene-2-carbaldehyde is unique due to the specific positioning of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

2758005-38-6

Molecular Formula

C6H4Br2OS

Molecular Weight

284

Purity

95

Origin of Product

United States

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